5-Bromo-4-Methoxy-7-Methylindane
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Overview
Description
5-Bromo-4-Methoxy-7-Methylindane is an organic compound with the molecular formula C11H13BrO It is a derivative of indane, featuring a bromine atom at the 5th position, a methoxy group at the 4th position, and a methyl group at the 7th position on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-Methoxy-7-Methylindane typically involves the bromination of 4-Methoxy-7-Methylindane. The process can be summarized as follows:
Starting Material: 4-Methoxy-7-Methylindane.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 5th position.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 4-Methoxy-7-Methylindane are subjected to bromination using bromine in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and purity, including temperature control, solvent selection, and reaction time.
Purification: Industrial-scale purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-Methoxy-7-Methylindane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in the presence of suitable solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include the hydrogenated form of the compound.
Scientific Research Applications
5-Bromo-4-Methoxy-7-Methylindane has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-4-Methoxy-7-Methylindane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-Methoxyindane: Lacks the methyl group at the 7th position.
4-Methoxy-7-Methylindane: Lacks the bromine atom at the 5th position.
5-Bromo-7-Methylindane: Lacks the methoxy group at the 4th position.
Uniqueness
5-Bromo-4-Methoxy-7-Methylindane is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the indane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-4-methoxy-7-methyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-6-10(12)11(13-2)9-5-3-4-8(7)9/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBZAUYPBWFMDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379333 |
Source
|
Record name | 5-Bromo-4-Methoxy-7-Methylindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-09-1 |
Source
|
Record name | 5-Bromo-2,3-dihydro-4-methoxy-7-methyl-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-Methoxy-7-Methylindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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